7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[2,3-d]pyrimidines are a class of compounds that have shown potential in various fields due to their wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through various methods . One common method involves the methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines is characterized by a pyrimidine ring fused with a pyrrole ring . The exact structure of “7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” would depend on the positions of the substituents on these rings.Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, a related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, has a boiling point of 382.9±31.0 °C and a density of 1.176±0.06 g/cm3 .Scientific Research Applications
Chemosensor Development
One significant application involves the development of chemosensors. For instance, chromeno[d]pyrimidine derivatives have been synthesized for the detection of metal ions. A study described the synthesis of these derivatives using a catalytic process and demonstrated their application as colorimetric chemosensors, particularly highlighting sensitivity towards Hg2+ ions. The chemosensor exhibited a noticeable color change upon interaction with Hg2+ in solution, indicating its potential in environmental monitoring and safety assessments (Jamasbi et al., 2021).
Synthesis and Medicinal Chemistry
The versatility of chromeno[2,3-d]pyrimidine-4(5H)-thione derivatives in synthesis and medicinal chemistry is also noteworthy. Research has developed catalyst-free methods for synthesizing various substituted derivatives under ambient conditions, highlighting the approach's simplicity and efficiency (Brahmachari & Nayek, 2017). Furthermore, derivatives have been evaluated for their antimicrobial activities, with some showing pronounced effects against multiple bacterial and fungal strains, suggesting their potential as leads for developing new antimicrobials (Kamdar et al., 2011).
Optical and Electronic Applications
Another study explored the structural, electronic, and optical properties of thiopyrimidine derivatives, including those related to the chromeno[2,3-d]pyrimidine framework, using density functional theory (DFT). These findings underscore the compounds' potential applications in nonlinear optics (NLO) and optoelectronics, indicating their suitability for high-tech applications due to their considerable NLO character (Hussain et al., 2020).
Green Chemistry and Eco-friendly Synthesis
The emphasis on eco-friendly synthesis methods has led to the use of green catalysts and solvents for producing chromeno[2,3-d]pyrimidine derivatives. For example, novel synthesis approaches have utilized ionic liquids and tannic acid as eco-safe catalysts, offering advantages such as excellent yields, mild conditions, and the avoidance of toxic metal catalysts. These methodologies not only align with green chemistry principles but also open pathways for synthesizing pharmacologically relevant compounds in an environmentally responsible manner (Nikalje et al., 2017), (Puvithra & Parthiban, 2020).
Mechanism of Action
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been known to target specific kinases involved in disease pathways . These kinases play a crucial role in cell signaling and can influence cell growth, survival, and differentiation.
Mode of Action
By introducing specific functional groups and modifications, researchers can tailor similar compounds to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .
Biochemical Pathways
Similar compounds have been shown to inhibit protein tyrosine kinases , which play a critical role in cell signaling pathways. Inhibition of these kinases can disrupt cell growth and proliferation, potentially leading to cell death.
Pharmacokinetics
Similar compounds have demonstrated better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Similar compounds have demonstrated promising biological activities, including potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves the condensation of 4-ethylphenylacetic acid with 2-amino-4-chloro-6-methylpyrimidine-5-thiol, followed by cyclization and chlorination reactions.", "Starting Materials": [ "4-ethylphenylacetic acid", "2-amino-4-chloro-6-methylpyrimidine-5-thiol", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 4-ethylphenylacetic acid with 2-amino-4-chloro-6-methylpyrimidine-5-thiol using thionyl chloride as a condensing agent to form 7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione intermediate.", "Step 2: Cyclization of the intermediate using sodium hydroxide as a base to form the desired product.", "Step 3: Chlorination of the product using hydrochloric acid and thionyl chloride in ethanol to obtain the final product." ] } | |
CAS No. |
899353-99-2 |
Molecular Formula |
C19H15ClN2OS |
Molecular Weight |
354.85 |
IUPAC Name |
7-chloro-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C19H15ClN2OS/c1-2-11-3-5-12(6-4-11)17-21-18-15(19(24)22-17)10-13-9-14(20)7-8-16(13)23-18/h3-9H,2,10H2,1H3,(H,21,22,24) |
InChI Key |
DANCBXARZHQRSL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.